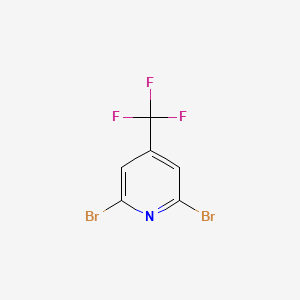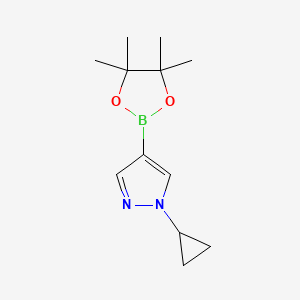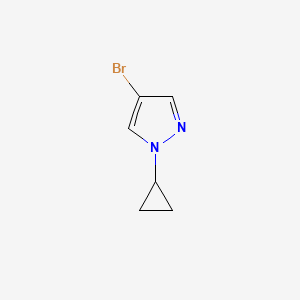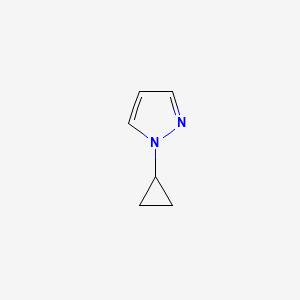
(2S)-N'-Nitrosonornicotine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N’-Nitrosonornicotine-d4 is a deuterated analog of N’-Nitrosonornicotine, a tobacco-specific nitrosamine. This compound is of significant interest due to its potential implications in cancer research, particularly in understanding the carcinogenic mechanisms associated with tobacco use. The deuterium labeling in (2S)-N’-Nitrosonornicotine-d4 allows for more precise analytical studies, especially in tracing metabolic pathways and understanding the compound’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N’-Nitrosonornicotine-d4 typically involves the nitration of (2S)-Nornicotine-d4. The process begins with the preparation of (2S)-Nornicotine-d4, which is then subjected to nitration using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is carefully controlled to ensure the selective formation of the nitroso group at the desired position.
Industrial Production Methods: Industrial production of (2S)-N’-Nitrosonornicotine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-N’-Nitrosonornicotine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amino derivatives.
Applications De Recherche Scientifique
(2S)-N’-Nitrosonornicotine-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways of nitrosamines.
Biology: Helps in understanding the biological effects of nitrosamines and their role in carcinogenesis.
Medicine: Assists in the development of diagnostic tools and therapeutic strategies for tobacco-related cancers.
Industry: Employed in the quality control of tobacco products and in the development of safer alternatives.
Mécanisme D'action
The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The deuterium labeling allows for precise tracking of the compound’s metabolic fate, providing insights into its molecular targets and pathways involved in its biological effects.
Comparaison Avec Des Composés Similaires
N’-Nitrosonornicotine: The non-deuterated analog, widely studied for its carcinogenic properties.
N’-Nitrosoanabasine: Another tobacco-specific nitrosamine with similar biological effects.
N’-Nitrosoanatabine: Similar in structure and function, used in comparative studies.
Uniqueness: The primary uniqueness of (2S)-N’-Nitrosonornicotine-d4 lies in its deuterium labeling, which provides enhanced stability and allows for more accurate analytical studies. This makes it a valuable tool in research focused on understanding the detailed mechanisms of nitrosamine-induced carcinogenesis.
Propriétés
Numéro CAS |
1426174-36-8 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
181.231 |
Nom IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
Clé InChI |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
Synonymes |
N’-Nitrosonornicotine-d4; (S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine-d4; 1’-Demethyl-1’-nitroso-nicotine-d4; (S)-NNN-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


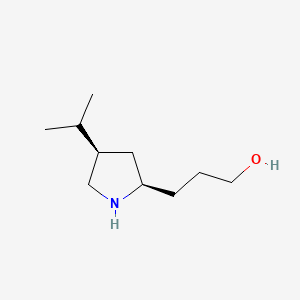
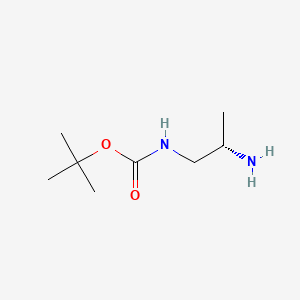
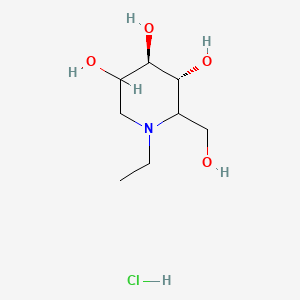

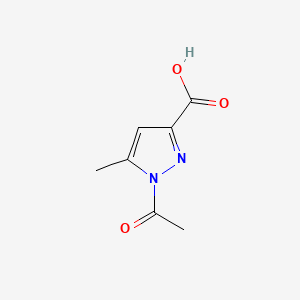
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)
